molecular formula C15H26N2O3 B2592528 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid CAS No. 1154915-51-1

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid

Cat. No.: B2592528
CAS No.: 1154915-51-1
M. Wt: 282.384
InChI Key: VSARJIWZICHKDA-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid is a synthetic organic compound featuring a cycloheptane core substituted with a carboxylic acid group and a 2-(4-methylpiperazin-1-yl)-2-oxoethyl side chain. The molecule combines a seven-membered cycloalkane ring with a piperazine-derived amide moiety, imparting both lipophilic and polar characteristics.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16-8-10-17(11-9-16)13(18)12-15(14(19)20)6-4-2-3-5-7-15/h2-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSARJIWZICHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2(CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the cycloheptane ring and the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, often through the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cycloheptane carboxylic acids exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that modifications to the piperazine moiety can enhance the selectivity and potency against cancer cell lines, suggesting a promising avenue for anticancer drug development .

Central Nervous System Disorders

The piperazine structure is known for its neuroactive properties. Compounds similar to 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid have been explored as potential treatments for anxiety and depression. Their mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or adjuvants to existing therapies . The incorporation of the piperazine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Anticancer Research

A study conducted on modified cycloheptane derivatives demonstrated that certain substitutions on the piperazine ring significantly increased cytotoxicity against breast cancer cell lines. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .

Case Study 2: CNS Activity

Another research effort focused on synthesizing various analogs of the compound to evaluate their effects on anxiety-like behaviors in rodent models. Behavioral tests indicated that some derivatives exhibited significant anxiolytic effects, correlating with their ability to modulate serotonin receptors .

Mechanism of Action

The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Methylpiperazine : A nitrogen-rich heterocycle that may participate in hydrogen bonding or cation-π interactions.
  • Carboxylic acid : Increases solubility in aqueous environments and enables conjugation to other molecules (e.g., via amide bond formation).

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Heterocycle Functional Groups Key Differences vs. Target Compound
Target: 1-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid C15H23N3O3 293.36 7 4-Methylpiperazine Carboxylic acid, amide Reference compound
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid C12H19NO4 241.29 5 Morpholine Carboxylic acid, amide Smaller ring; oxygen in morpholine vs. N in piperazine
1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic acid C13H24N2O4S 304.41 6 Piperidine Sulfonamide, carboxylic acid Sulfonamide replaces amide; 6-membered ring
(4-Methylpiperazin-1-yl)acetic acid C7H13N2O2 157.19 N/A 4-Methylpiperazine Carboxylic acid Lacks cycloalkane; simpler structure

Functional and Pharmacological Insights

Cycloalkane Ring Size: The target compound’s cycloheptane (7-membered) provides greater flexibility and hydrophobic volume than the cyclopentane (5-membered) in or cyclohexane (6-membered) in . This may enhance binding to targets requiring extended hydrophobic interactions but could reduce solubility.

Heterocyclic Moieties :

  • 4-Methylpiperazine (target) is more basic than morpholine (), enabling stronger ionic interactions with acidic residues (e.g., aspartate/glutamate).
  • Sulfonamide in introduces metabolic stability but reduces hydrogen-bonding capacity compared to the amide in the target.

Functional Groups :

  • The carboxylic acid in the target and enhances solubility and enables derivatization, whereas the sulfonamide in may improve membrane permeability and resistance to enzymatic degradation.

Synthetic Accessibility :

  • The target compound’s discontinuation contrasts with the commercial availability of simpler analogues like , suggesting synthetic complexity or instability. Patent literature (e.g., ) highlights challenges in synthesizing piperazine-containing intermediates, often requiring protective groups (e.g., tert-butyl).

Biological Activity

1-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid, also known by its CAS number 1154915-51-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptane core with a carboxylic acid functional group and a piperazine moiety, which is known for enhancing the bioactivity of various pharmaceuticals. The molecular formula is C15H26N2O3, indicating the presence of nitrogen and oxygen in its structure, which may contribute to its biological interactions.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory effects. Compounds containing piperazine rings have been documented to inhibit certain kinases and proteases, which are critical in various cellular processes including cancer progression and inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that related compounds can modulate cellular pathways associated with cancer and inflammation. For example, a study focusing on piperazine derivatives revealed their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . While direct studies on our compound are sparse, the implications from similar compounds provide insight into its potential biological activities.

Clinical Relevance

The clinical relevance of compounds like this compound can be inferred from the success of other piperazine derivatives in therapeutic settings. For instance, some derivatives have shown promise in treating conditions such as depression and anxiety due to their interaction with serotonin receptors .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReferences
4-Fluoro-2-methylphenyl)piperazineStructureNK(1) receptor antagonist
Piperazine Derivative AStructureCDK inhibitor
Piperazine Derivative BStructureAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Coupling 4-methylpiperazine with a keto-ester intermediate via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
  • Step 2 : Cycloheptane ring formation via intramolecular cyclization, followed by hydrolysis of the ester group to yield the carboxylic acid .
  • Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR : Confirm piperazine methyl group (δ ~2.3 ppm, singlet) and cycloheptane ring protons (δ 1.5–2.1 ppm, multiplet) .
  • FT-IR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₆H₂₇N₂O₃: calc. 295.2018) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties, such as bioavailability and metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Bioavailability Studies : Administer orally and intravenously in rodent models, then calculate absolute bioavailability using plasma AUC ratios .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to assess penetration across biological barriers .

Q. What strategies can resolve contradictions between in vitro receptor binding affinity and in vivo efficacy data?

  • Methodological Answer :

  • Mechanistic Profiling : Perform target engagement assays (e.g., thermal shift assays) to confirm binding in cellular environments .
  • Metabolite Identification : Use HRMS to detect active metabolites that may contribute to in vivo effects .
  • Dose-Response Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align with pharmacokinetic-pharmacodynamic (PK-PD) models .

Q. How can computational chemistry enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding modes with receptors (e.g., GPCRs or kinases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers for ≥100 ns to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., cycloheptane ring size) with bioactivity data to predict optimized analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
  • Mechanistic Studies : Perform RNA-seq to identify differential expression of detoxification enzymes (e.g., CYP450 isoforms) .
  • Combination Index (CI) Analysis : Evaluate synergism/antagonism with standard chemotherapeutics using the Chou-Talalay method .

Methodological Tables

Table 1 : Key Spectral Markers for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.3 ppm (N-CH₃), δ 1.5–2.1 ppm (cycloheptane)
FT-IR1650 cm⁻¹ (amide C=O), 1700 cm⁻¹ (COOH)
HRMS[M+H]⁺ = 295.2018 (C₁₆H₂₇N₂O₃)

Table 2 : Synthetic Yield Optimization Strategies

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF↑ 20%
CatalystDCC/DMAP (1:0.1 molar ratio)↑ Purity to 97%
Reaction Time48 hrs at 25°C↑ Cyclization

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